molecular formula C22H28Cl2O2 B3846354 5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene

5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene

Cat. No.: B3846354
M. Wt: 395.4 g/mol
InChI Key: LGDBZKQMWHWFQI-UHFFFAOYSA-N
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Description

5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common approach is the nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chlorinated benzene compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides), and halogenating agents (e.g., chlorine gas).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced aromatic compounds. Substitution reactions can result in a wide range of substituted aromatic derivatives .

Mechanism of Action

The mechanism by which 5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene is unique due to its specific combination of substituents and the presence of multiple aromatic rings. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O2/c1-15-11-19(23)12-16(2)21(15)25-9-7-5-6-8-10-26-22-17(3)13-20(24)14-18(22)4/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDBZKQMWHWFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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